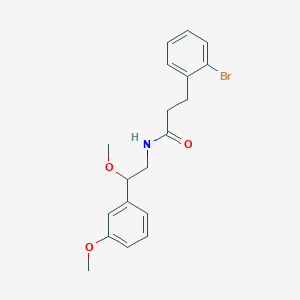

3-(2-bromophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

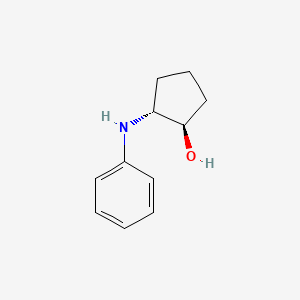

The compound “3-(2-bromophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide” is a complex organic molecule. It contains a total of 47 bonds, including 25 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aliphatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a bromophenyl group, a methoxyphenyl group, and a propanamide group .科学的研究の応用

Reactivity and Product Formation

The reactivity of related bromophenyl propanamides has been studied to determine how they interact with different bases and conditions to produce various products, such as β-lactams and acrylanilides. β-lactams are significant due to their biological activities, and acrylanilides have noteworthy applications in materials science. For instance, the reactivity of 3-bromo-N-(p-bromophenyl)propanamide was explored to selectively obtain both β-lactams and acrylanilides under specific conditions, highlighting the compound's versatility in synthetic organic chemistry (Pandolfi et al., 2019).

Novel Copolymers Synthesis

Research has extended into the synthesis of novel copolymers using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which share structural similarities with the specified compound. These studies focus on creating materials with potential applications in various industries, including pharmaceuticals, electronics, and nanotechnology. The copolymerization processes involving similar compounds have been investigated for their properties and degradation behaviors, offering insights into new material development (Kharas et al., 2016).

Fluorescent ATRP Initiators

The synthesis of fluorescent ATRP (Atom Transfer Radical Polymerization) initiators based on bromophenyl derivatives represents another application area. Such compounds are utilized in polymer chemistry to initiate controlled radical polymerizations, resulting in polymers with precise structures. The fluorescent properties of these initiators can also aid in tracking polymerization processes and understanding the dynamics of polymer growth (Kulai & Mallet-Ladeira, 2016).

Enantiomerically Pure Compounds Synthesis

Another area of application is the synthesis of enantiomerically pure compounds, such as aza-Morita–Baylis–Hillman adducts, using bromomethylpropenoates. These compounds are crucial in medicinal chemistry for creating drugs with specific chiral centers, leading to better efficacy and reduced side effects. The use of cinchona alkaloids to mediate these reactions showcases the integration of natural products in synthetic pathways, enhancing the chiral purity of the synthesized compounds (Martelli et al., 2011).

特性

IUPAC Name |

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3/c1-23-16-8-5-7-15(12-16)18(24-2)13-21-19(22)11-10-14-6-3-4-9-17(14)20/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFYGEDLQBCXOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=CC=C2Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}phenoxy)pyridine](/img/structure/B2395067.png)

![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)